Toxol

Description

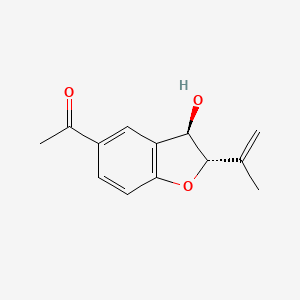

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C13H14O3 |

|---|---|

Poids moléculaire |

218.25 g/mol |

Nom IUPAC |

1-[(2S,3R)-3-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone |

InChI |

InChI=1S/C13H14O3/c1-7(2)13-12(15)10-6-9(8(3)14)4-5-11(10)16-13/h4-6,12-13,15H,1H2,2-3H3/t12-,13+/m1/s1 |

Clé InChI |

KWZYQHQNOWRQRG-OLZOCXBDSA-N |

SMILES |

CC(=C)C1C(C2=C(O1)C=CC(=C2)C(=O)C)O |

SMILES isomérique |

CC(=C)[C@H]1[C@@H](C2=C(O1)C=CC(=C2)C(=O)C)O |

SMILES canonique |

CC(=C)C1C(C2=C(O1)C=CC(=C2)C(=O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture of Paclitaxel: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Cellular Impact of a Cornerstone Anticancer Agent

Introduction

Paclitaxel, a highly functionalized diterpenoid, stands as a landmark molecule in the history of cancer chemotherapy.[1][2] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its unique mechanism of action and potent antitumor activity have established it as a critical therapeutic for a range of malignancies, including ovarian, breast, and lung cancers.[3][4] This technical guide provides a comprehensive overview of the chemical structure of Paclitaxel, its physicochemical properties, its intricate mechanism of action at the cellular level, and detailed protocols for key experimental assays relevant to its study.

Chemical and Physical Properties of Paclitaxel

Paclitaxel is a white to off-white crystalline powder with a complex molecular architecture.[4][5] It is highly lipophilic and notably insoluble in water.[4][5] The fundamental chemical and physical characteristics of Paclitaxel are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | [3] |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [4][6] |

| Molecular Weight | 853.9 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | Approximately 216–217 °C | [5] |

| Solubility | Insoluble in water | [4][5] |

| CAS Number | 33069-62-4 | [3] |

The Intricate Chemical Structure of Paclitaxel

The potent biological activity of Paclitaxel is intrinsically linked to its complex and sterically demanding chemical structure. This structure is characterized by a tetracyclic diterpenoid core, known as the taxane ring system, and a functionally critical C-13 ester side chain.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Paclitaxel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Discovery and Development of Taxol®: A Technical Guide

An In-depth Whitepaper on the Journey from a Pacific Yew to a Landmark Anticancer Drug

Introduction

Paclitaxel, widely known by its former brand name Taxol®, stands as a monumental achievement in the field of natural product drug discovery and development. Its journey from a humble Pacific yew tree to a cornerstone of modern chemotherapy is a testament to the perseverance of researchers and the power of systematic scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and development of Taxol, tailored for researchers, scientists, and drug development professionals. We will delve into the intricate experimental protocols, present key quantitative data, and visualize the complex pathways and workflows that defined Taxol's path to clinical use.

Discovery and Initial Isolation

The story of Taxol begins in the early 1960s with a large-scale plant screening program initiated by the National Cancer Institute (NCI) to discover new anticancer agents from natural sources.[1][2]

The NCI Plant Screening Program

In 1962, botanist Arthur Barclay, under contract with the U.S. Department of Agriculture (USDA), collected bark from the Pacific yew tree, Taxus brevifolia, in the Gifford Pinchot National Forest in Washington.[3][4] This sample, designated B-1645, was one of thousands collected and sent for screening.[3]

Identification of Cytotoxic Activity

The crude extract of the Taxus brevifolia bark was sent to the Research Triangle Institute (RTI) in North Carolina for testing. In 1964, a team led by Dr. Monroe E. Wall and Dr. Mansukh C. Wani discovered that the extract exhibited significant cytotoxic activity against cancer cells in vitro.[4][5] This finding prompted a more intensive investigation into the active component of the bark.

Experimental Protocols

The isolation and structure elucidation of the active compound from the Pacific yew bark was a meticulous and challenging process, culminating in the identification of paclitaxel.

Isolation of Paclitaxel

The original isolation of paclitaxel, as detailed by Wall and Wani, involved a multi-step bioassay-guided fractionation process.

Experimental Protocol: Isolation of Paclitaxel from Taxus brevifolia Bark

-

Extraction: Dried, ground bark of Taxus brevifolia was exhaustively extracted with methanol. The methanolic extract was then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract was partitioned between water and chloroform. The chloroform layer, containing the active components, was collected and the solvent was evaporated.

-

Chromatography: The resulting residue was subjected to a series of chromatographic separations to isolate the active compound.

-

Silica Gel Column Chromatography: The crude material was first fractionated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions were tested for cytotoxic activity to guide the separation.

-

Further Chromatographic Purification: Active fractions were further purified using repeated column chromatography on silica gel and Florisil with different solvent systems, such as benzene-ether and hexane-acetone.

-

-

Crystallization: The purified active fraction was crystallized from a mixture of benzene and heptane to yield pure paclitaxel.

The overall yield of paclitaxel from the dried bark was approximately 0.01-0.02%.

Structure Elucidation

The complex chemical structure of paclitaxel was determined in 1971 by Wall, Wani, and their colleagues using a combination of spectroscopic techniques and X-ray crystallography.[1]

Experimental Protocol: Structure Elucidation of Paclitaxel

-

Elemental Analysis and Mass Spectrometry: High-resolution mass spectrometry was used to determine the molecular formula of paclitaxel as C₄₇H₅₁NO₁₄.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy indicated the presence of hydroxyl, ester, and amide functional groups. UV spectroscopy suggested the presence of aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule and the connectivity of the various functional groups.

-

Chemical Degradation: Chemical degradation studies were performed to break the molecule into smaller, more easily identifiable fragments. A key degradation was the cleavage of the side chain from the main taxane ring.

-

X-ray Crystallography: The definitive three-dimensional structure of paclitaxel was confirmed by single-crystal X-ray diffraction analysis of a derivative of the compound.

Quantitative Data

The development of Taxol was guided by rigorous quantitative analysis at every stage, from initial screening to clinical trials.

In Vitro Cytotoxicity

Early in vitro studies demonstrated the potent cytotoxic activity of paclitaxel against a range of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| KB | Oral Epidermoid Carcinoma | ~5 | |

| HCT-116 | Colon Carcinoma | 2.5 - 7.5 | |

| MCF-7 | Breast Adenocarcinoma | 2.5 - 7.5 | |

| OVCAR-3 | Ovarian Adenocarcinoma | 2.5 - 7.5 | |

| NCI-H460 | Lung Carcinoma | 2.5 - 7.5 | |

| SF-268 | CNS Glioblastoma | 2.5 - 7.5 | |

| A549 | Lung Carcinoma | 2.5 - 7.5 | |

| CAKI-1 | Renal Carcinoma | 2.5 - 7.5 | |

| UACC-62 | Melanoma | 2.5 - 7.5 |

Preclinical In Vivo Activity

Preclinical studies in animal models confirmed the antitumor efficacy of Taxol.

| Animal Model | Tumor Type | Dosage and Schedule | Tumor Growth Inhibition | Reference |

| B16 Melanoma (Mouse) | Melanoma | Not specified | Significant | [1] |

| LX-1 Lung Xenograft (Mouse) | Lung Cancer | Not specified | Significant | [1] |

| MX-1 Mammary Xenograft (Mouse) | Breast Cancer | Not specified | Significant | [1] |

| CX-1 Colon Xenograft (Mouse) | Colon Cancer | Not specified | Significant | [1] |

Early Clinical Trial Data

Phase I and II clinical trials established the safety and efficacy of Taxol in patients with various cancers.

| Cancer Type | Phase | Number of Patients | Dosage | Response Rate | Reference |

| Advanced Ovarian Cancer | II | 40 | 135 mg/m² over 24h | 30% | [5] |

| Metastatic Breast Cancer | II | 25 | 250 mg/m² over 24h | 62% |

Mechanism of Action: Microtubule Stabilization

The unique mechanism of action of Taxol was elucidated by Dr. Susan B. Horwitz at the Albert Einstein College of Medicine in 1979. Unlike other anticancer drugs that inhibit microtubule formation, Taxol was found to stabilize microtubules, preventing their disassembly.

Signaling Pathway

Taxol binds to the β-tubulin subunit of the tubulin heterodimer, the building block of microtubules. This binding promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers, disrupting the dynamic equilibrium between free tubulin and microtubules. This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Drug Development Workflow

The development of Taxol from initial discovery to FDA approval was a long and complex process, involving collaboration between academia, government, and industry.

Overcoming Supply Challenges: The Advent of Semi-Synthesis

A major hurdle in the development of Taxol was its limited supply. The low yield from the slow-growing Pacific yew tree made large-scale production unsustainable. This challenge spurred research into alternative sources and synthetic methods. A significant breakthrough came with the development of a semi-synthetic process that utilized a more abundant precursor, 10-deacetylbaccatin III, which could be extracted from the needles of the European yew (Taxus baccata). This process, developed by researchers such as Robert Holton, provided a sustainable and commercially viable source of paclitaxel.

Conclusion

The discovery and development of Taxol represents a landmark in cancer therapy and natural product chemistry. From its serendipitous discovery in the bark of the Pacific yew to its intricate structure elucidation and the elucidation of its unique mechanism of action, the story of Taxol is a compelling example of the value of natural product screening and the importance of interdisciplinary collaboration. The challenges of supply and the innovative solutions developed to overcome them further highlight the ingenuity of the scientific community. Today, paclitaxel remains a vital tool in the oncologist's arsenal, and its history continues to inspire new generations of researchers in the ongoing search for novel and effective cancer treatments.

References

- 1. Discovery of Camptothecin and Taxol - National Historic Chemical Landmark - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. From plant to cancer drug: lessons learned from the discovery of taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wani, M.C., Taylor, H.L., Wall, M.E., Coggon, P. and McPhail, A.T. (1971) Plant Antitumor Agents VI. The Isolation and Structure of Taxol, a Novel Antileukemic and Antitumor Agent from Taxus brevifolia. Journal of the American Chemical Society, 93, 2325-2327. - References - Scientific Research Publishing [scirp.org]

- 5. Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxol's Impact on Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol), a potent antineoplastic agent, exerts its cytotoxic effects primarily by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways modulated by Taxol in cancer cells. It summarizes key quantitative data, details common experimental protocols for studying Taxol's effects, and presents visual diagrams of the core signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Microtubule Stabilization

Taxol's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2][3] Unlike other microtubule-targeting agents that induce depolymerization, Taxol stabilizes the microtubule polymer, preventing its disassembly.[1][2][3][4] This hyper-stabilization of microtubules has profound consequences for rapidly dividing cancer cells, disrupting the dynamic instability required for proper mitotic spindle formation and function.[1][2][4] The failure of mitotic spindle dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death.[1][5][6][7]

Key Signaling Pathways Modulated by Taxol

Beyond its direct effect on microtubules, Taxol influences a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

Taxol-induced cell cycle arrest is a potent trigger for apoptosis. This programmed cell death is orchestrated through the modulation of several key signaling molecules.

-

Bcl-2 Family Proteins: Taxol disrupts the balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, MCL-1) members of the Bcl-2 family.[1][8][9] It can promote the activation of pro-apoptotic proteins while inhibiting the function of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][8] In some cellular contexts, Taxol treatment has been associated with a decrease in Bcl-xL protein levels.[10]

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and subsequent activation of the caspase cascade. Taxol treatment has been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.[5][11]

-

p53-Dependent and -Independent Apoptosis: Taxol can induce apoptosis through both p53-dependent and p53-independent mechanisms.[12][13][14] While Taxol treatment can lead to the activation of p53, studies have shown that cells with inactivated p53 can still undergo apoptosis in response to the drug.[12][13] However, p53 may play a role in the G1 arrest of cells that undergo aberrant mitosis after Taxol exposure.[14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Taxol treatment has been shown to activate several branches of the MAPK signaling pathway, including ERK, p38, and JNK.[12][15] The activation of these kinases can have context-dependent effects on cell fate.

-

ERK and p38: Studies have indicated that the activation of both ERK and p38 MAP kinase cascades is essential for the apoptotic response to Taxol in some cancer cell lines.[12] Inhibition of ERK and p38 has been shown to significantly decrease Taxol-induced apoptosis.[12]

-

JNK/SAPK: The JNK/SAPK pathway is another stress-activated kinase pathway that can be triggered by Taxol.[1]

The role of ERK activation can be disparate, with some reports suggesting it promotes survival while others link it to apoptosis.[15] This may be dependent on the cell type and the specific experimental conditions.[15]

Cell Cycle Regulatory Pathways

Taxol-induced G2/M arrest is mediated by its effects on key cell cycle regulatory proteins.

-

Cyclin-Dependent Kinase Inhibitors: Taxol treatment has been associated with a marked induction in the activity of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[5][6] This upregulation of p21 appears to be independent of p53 and estrogen receptor status in some breast cancer cell lines.[5][6]

-

G2/M Cyclins and Kinases: The arrest in G2/M is also linked to the downregulation of cyclin A and cyclin B1 proteins, as well as the Wee1 kinase.[6]

NF-κB Signaling Pathway

The NF-κB pathway, which is typically associated with cell survival and inflammation, can be activated by Taxol.[1][16] This activation can, in some cases, contribute to Taxol resistance.[16] The mechanism may involve Taxol's ability to mimic lipopolysaccharide (LPS) and activate Toll-like receptor 4 (TLR4) signaling.[1][16]

Quantitative Data on Taxol's Effects

The cytotoxic effects of Taxol are both dose- and time-dependent.[7] The following tables summarize representative quantitative data from studies on Taxol's impact on cancer cells.

Table 1: Cytotoxicity of Taxol in Human Tumor Cell Lines

| Cell Line | IC50 (nM) after 24h Exposure | Reference |

| Various Human Tumor Lines | 2.5 - 7.5 | [17] |

Note: Increasing Taxol concentration above 50 nM did not result in additional cytotoxicity after 24 hours in this study.[17]

Table 2: Effect of Taxol on Cell Cycle Distribution

| Cell Line | Taxol Concentration | Duration of Treatment | % of Cells in G2/M | Reference |

| Human Breast Carcinoma (MCF-7, MDA-MB-231) | Not specified | Time-dependent | Accumulation at G2/M | [5] |

| Human Ovarian Carcinoma (Monolayer) | Not specified | Not specified | Accumulation at G2/M | [10] |

Detailed Experimental Protocols

This section provides an overview of common methodologies used to investigate the effects of Taxol on cancer cell signaling pathways.

Cell Culture and Taxol Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), A549 (lung cancer), and HeLa (cervical cancer) are commonly used.[5][12][15][16]

-

Culture Conditions: Cells are typically maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Taxol Preparation: Taxol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Analysis of Cell Cycle Progression

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[18][19]

-

Protocol Outline:

-

Cell Harvest: Adherent cells are detached using trypsin, while suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are washed and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer, and the DNA content is measured by detecting the fluorescence intensity of the dye.

-

Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[20]

-

Assessment of Apoptosis

-

DNA Fragmentation Analysis:

-

Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

-

Protocol Outline (DNA Laddering): DNA is extracted from treated and untreated cells and resolved by agarose gel electrophoresis. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[5]

-

-

PARP Cleavage:

-

Annexin V Staining:

-

Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.

-

Protocol Outline (Flow Cytometry): Cells are stained with FITC-conjugated Annexin V and a vital dye like propidium iodide (to distinguish apoptotic from necrotic cells) and analyzed by flow cytometry.

-

Western Blot Analysis of Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates.

-

Protocol Outline:

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, phospho-ERK, p21) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Staining of Microtubules

-

Principle: This technique allows for the visualization of the microtubule network within cells.

-

Protocol Outline:

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with Taxol.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nucleus is often counterstained with a DNA dye like DAPI. The coverslips are then mounted on microscope slides.

-

Microscopy: The stained cells are visualized using a fluorescence or confocal microscope to observe changes in microtubule organization.

-

Conclusion

Taxol remains a cornerstone of cancer chemotherapy, and its efficacy is rooted in its ability to disrupt microtubule dynamics and modulate a complex array of cell signaling pathways. A thorough understanding of these molecular mechanisms is crucial for optimizing its clinical use, overcoming resistance, and developing novel combination therapies. This guide provides a foundational overview of the key signaling events, quantitative effects, and experimental approaches central to the study of Taxol's action in cancer cells, serving as a valuable resource for ongoing research and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. How Does Taxol Work: Uncovering its Mechanism and Effects [cancercenterforhealing.com]

- 3. youtube.com [youtube.com]

- 4. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. Abrogation of taxol-induced G2-M arrest and apoptosis in human ovarian cancer cells grown as multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BIOCELL | Free Full-Text | Paclitaxel induces human KOSC3 oral cancer cell apoptosis through caspase pathways [techscience.com]

- 12. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 14. stemcell.com [stemcell.com]

- 15. academic.oup.com [academic.oup.com]

- 16. TLR4 and NFκB signaling is critical for taxol resistance in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. matilda.science [matilda.science]

- 18. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

In Vitro Anti-Tumor Activity of Taxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-tumor activity of Taxol (paclitaxel), a cornerstone of chemotherapy for various cancers. This document details the core mechanisms of action, summarizes key quantitative data from multiple studies, and provides standardized protocols for essential in vitro assays. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of Taxol's cellular effects.

Core Mechanism of Action: Microtubule Stabilization

Taxol exerts its primary anti-tumor effect by binding to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[1] Unlike other anti-mitotic agents that cause microtubule disassembly, Taxol stabilizes the microtubule polymer, preventing its depolymerization.[2][3] This aberrant stabilization disrupts the normal dynamic instability of microtubules, which is essential for their function in various cellular processes, most critically, mitosis.

The stabilized microtubules are unable to form a functional mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[4][5] This mitotic arrest ultimately triggers apoptotic cell death.[1] While this is the principal mechanism, the cytotoxic effects of Taxol are also influenced by a complex interplay of various signaling pathways.

Quantitative Data on Taxol's In Vitro Efficacy

The sensitivity of cancer cells to Taxol varies significantly across different tumor types and even between cell lines derived from the same cancer. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: IC50 Values of Taxol in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 3,500 | Not Specified | [6] |

| MCF-7 | Breast Adenocarcinoma | 7.5 | 24 | [7] |

| MCF-7 | Breast Adenocarcinoma | 64,460 | 48 | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | 300 | Not Specified | [6] |

| SK-BR-3 | Breast Adenocarcinoma | 4,000 | Not Specified | [6] |

| BT-474 | Breast Adenocarcinoma | 19 | Not Specified | [6] |

| Cervical Cancer | ||||

| HeLa | Cervical Adenocarcinoma | 5 - 10 | 24 | [9] |

| HeLa | Cervical Adenocarcinoma | 3,356 | 24 | [10] |

| HeLa | Cervical Adenocarcinoma | 568 | 48 | [10] |

| Ovarian Cancer | ||||

| OVCAR-3 | Ovarian Adenocarcinoma | 0.7 - 1.8 | Not Specified | [11] |

| TOV-21G | Ovarian Clear Cell Carcinoma | 4.3 | Not Specified | [12] |

| A2780 | Ovarian Carcinoma | 0.7 - 1.8 | Not Specified | [11] |

| CAOV-3 | Ovarian Adenocarcinoma | 0.7 - 1.8 | Not Specified | [11] |

| SKOV-3 | Ovarian Adenocarcinoma | 0.7 - 1.8 | Not Specified | [11] |

| ES-2 | Ovarian Clear Cell Carcinoma | 0.7 - 1.8 | Not Specified | [11] |

| OV-90 | Ovarian Serous Adenocarcinoma | 0.7 - 1.8 | Not Specified | [11] |

| TOV-112D | Ovarian Endometrioid Adenocarcinoma | 0.7 - 1.8 | Not Specified | [11] |

| Lung Cancer | ||||

| A549 (NSCLC) | Lung Carcinoma | >32,000 | 3 | [13] |

| A549 (NSCLC) | Lung Carcinoma | 9,400 | 24 | [13] |

| A549 (NSCLC) | Lung Carcinoma | 27 | 120 | [13] |

| SCLC Cell Lines (Median) | Small Cell Lung Cancer | >32,000 | 3 | [13] |

| SCLC Cell Lines (Median) | Small Cell Lung Cancer | 25,000 | 24 | [13] |

| SCLC Cell Lines (Median) | Small Cell Lung Cancer | 5,000 | 120 | [13] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.

Table 2: Taxol-Induced Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

| Cell Line | Cancer Type | Taxol Concentration | Time (h) | % Apoptotic Cells | % G2/M Arrest | Reference |

| MCF-7 | Breast Cancer | 0.6 µg/ml | 24 | - | Increased | [5] |

| MCF-7 | Breast Cancer | 0.6 µg/ml | 48 | - | Increased | [5] |

| ES-2 | Ovarian Cancer | 10 nM | 72 | ~25% (Taxol alone) | - | [14] |

| ES-2 | Ovarian Cancer | 20 nM | 72 | ~30% (Taxol alone) | - | [14] |

| CHMm | Canine Mammary Tumor | 1 µM | 24 | Increased (dose-dependent) | Increased | [15] |

| HeLa | Cervical Cancer | 10-50 nM | 24 | Increased (dose-dependent) | - | [9] |

Key Signaling Pathways Modulated by Taxol

Taxol's induction of apoptosis is not solely a consequence of mitotic arrest but is also regulated by a complex network of signaling pathways.

The Intrinsic Apoptotic Pathway and Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. Taxol has been shown to modulate the expression of these proteins, tipping the balance towards apoptosis. Specifically, Taxol treatment can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

The Role of p53

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. The involvement of p53 in Taxol-induced apoptosis can be context-dependent. Some studies suggest that Taxol can induce apoptosis through both p53-dependent and p53-independent pathways.[17] In cells with functional p53, Taxol-induced G2/M arrest can be followed by a p53-dependent G1 arrest in the subsequent cell cycle, leading to delayed apoptosis.[17] However, rapid apoptosis following mitotic arrest can occur independently of p53 status.[17]

JNK/SAPK and NF-κB Signaling Pathways

The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) and the nuclear factor-kappa B (NF-κB) signaling pathways are also implicated in the cellular response to Taxol. Taxol has been shown to activate JNK, which can contribute to both gene expression changes and apoptosis.[7][18] The activation of NF-κB by Taxol has also been observed and may play a role in mediating apoptotic cell death.[19]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-tumor activity of Taxol.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Taxol stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Taxol in complete culture medium. Remove the medium from the wells and add 100 µL of the Taxol dilutions. Include a vehicle control (medium with the same concentration of solvent used for Taxol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Taxol concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Taxol stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Taxol for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Taxol stock solution

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Taxol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, p21, and Cyclin B1.

Materials:

-

Cancer cell line of interest

-

Taxol stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-p21, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After Taxol treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Conclusion

Taxol remains a potent anti-tumor agent with a well-defined primary mechanism of action centered on microtubule stabilization. However, its efficacy in vitro is highly dependent on the specific cancer cell line and is modulated by a complex network of signaling pathways. The experimental protocols provided in this guide offer a standardized approach for researchers to investigate the in vitro anti-tumor effects of Taxol and to explore the molecular mechanisms underlying its activity in various cancer models. A thorough understanding of these in vitro characteristics is crucial for the continued development and optimization of Taxol-based cancer therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]

- 4. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitization of breast cancer cells to taxol by inhibition of taxol resistance gene 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. brieflands.com [brieflands.com]

- 9. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteome Analysis of Differential Protein Expression in Cervical Cancer Cells after Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Taxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Taxol (paclitaxel), a cornerstone antineoplastic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key molecular pathways to support further research and development.

Introduction

Paclitaxel, commercially known as Taxol, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Originally isolated from the Pacific yew tree, Taxus brevifolia, its unique mechanism of action revolutionized cancer therapy.[2] Paclitaxel is a mitotic inhibitor that targets microtubules, essential components of the cellular cytoskeleton.[3] This guide delves into the core principles governing its absorption, distribution, metabolism, and excretion (ADME), and its effects on the body, providing a comprehensive resource for the scientific community.

Pharmacokinetics (PK)

The pharmacokinetic profile of paclitaxel is complex and characterized by non-linear behavior, particularly with shorter infusion times.[4][5] This non-linearity is attributed to saturable processes in its distribution and elimination.[6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Due to its poor oral bioavailability, paclitaxel is administered intravenously.[7]

-

Distribution: Paclitaxel is highly bound to plasma proteins (89-98%) and exhibits extensive distribution to tissues.[1]

-

Metabolism: The liver is the primary site of paclitaxel metabolism, predominantly carried out by the cytochrome P450 isoenzymes CYP2C8 and CYP3A4.[4][7] CYP2C8 is responsible for the formation of the major, less active metabolite, 6α-hydroxypaclitaxel, while CYP3A4 produces two minor metabolites, 3'-p-hydroxypaclitaxel and 6α,3'-p-dihydroxypaclitaxel.[1][8]

-

Excretion: The primary route of elimination is through biliary excretion into the feces, with less than 10% of the drug being excreted unchanged in the urine.[7][9]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the most widely used dose of Cremophor-diluted paclitaxel (175 mg/m² as a 3-hour infusion). It is important to note the significant interindividual variability in these parameters.[4][10]

| Parameter | Median Value (Interquartile Range, IQR) | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 5.1 (4.5 - 5.7) | µmol/L | [4][10] |

| CL (Clearance) | 12.0 (10.9 - 12.9) | L/h/m² | [4][10] |

| AUC (Area Under the Curve) | 5.59 (± 2.71) | mg/mL*h | [7] |

| Vd (Volume of Distribution) | 142.0 (± 73.4) | L | [7] |

| t1/2 (Half-life) | 2.09 (± 0.01) | h | [7] |

| MRT (Mean Residence Time) | 2.98 (± 0.01) | h | [7] |

Pharmacodynamics (PD)

The pharmacodynamic effects of paclitaxel are directly linked to its unique mechanism of action on microtubules, leading to cell cycle arrest and apoptosis.

Mechanism of Action

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2] Unlike other tubulin-targeting agents that cause microtubule disassembly, paclitaxel stabilizes the microtubule polymer and prevents its depolymerization.[2] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division.[1][3] Consequently, the cell cycle is arrested at the G2/M phase, leading to the inhibition of cell division and ultimately triggering programmed cell death (apoptosis).[3]

Signaling Pathways

Paclitaxel-induced apoptosis is a complex process involving the modulation of key signaling pathways. A critical aspect of this is the regulation of the Bcl-2 family of proteins. Paclitaxel can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[11][12] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), culminating in the systematic dismantling of the cell.[11][13]

Quantitative Pharmacodynamic Data

The cytotoxic effects of paclitaxel are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for paclitaxel can vary significantly across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 2 - 10 |

| MDA-MB-231 | Breast Cancer | 5 - 20 |

| A549 | Non-Small Cell Lung Cancer | 10 - 50 |

| HCT116 | Colon Cancer | 5 - 25 |

| OVCAR-3 | Ovarian Cancer | 1 - 15 |

Note: These are approximate ranges compiled from various studies and can vary based on experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in pharmacokinetic and pharmacodynamic studies of paclitaxel.

Protocol for Quantification of Paclitaxel in Plasma by HPLC

This protocol outlines a standard procedure for the determination of paclitaxel concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

-

Sample Preparation:

-

Extraction:

-

HPLC Analysis:

-

Quantification:

-

Construct a calibration curve by plotting the peak area of known concentrations of paclitaxel standards versus their concentrations.

-

Determine the concentration of paclitaxel in the plasma samples by comparing their peak areas to the calibration curve.

-

Protocol for MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like paclitaxel.[14] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]

-

-

Drug Treatment:

-

Prepare serial dilutions of paclitaxel in culture medium.

-

Remove the old medium from the cells and add the paclitaxel-containing medium. Include untreated control wells (vehicle only).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the drug to exert its effect.[16]

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the purple formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each paclitaxel concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the paclitaxel concentration to generate a dose-response curve and determine the IC50 value.

-

Conclusion

This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Taxol (paclitaxel). Its non-linear pharmacokinetics, primarily driven by saturable metabolism via CYP2C8 and CYP3A4, necessitates careful dose consideration. The pharmacodynamic effect, centered on microtubule stabilization and subsequent induction of apoptosis through the Bcl-2/caspase pathway, remains a potent mechanism against rapidly dividing cancer cells. The detailed data and protocols presented herein serve as a valuable resource for the ongoing research and development of taxane-based therapies and novel drug delivery systems.

References

- 1. japsonline.com [japsonline.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Evaluation of Paclitaxel in South Indian Cancer Patients: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. dovepress.com [dovepress.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. mdpi.com [mdpi.com]

Taxol's Impact on the Cell Cycle in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel, commercially known as Taxol, is a potent chemotherapeutic agent widely employed in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[3][4] This guide provides an in-depth technical overview of Taxol's impact on the cell cycle of tumor cells, detailing its molecular mechanisms, the resultant cellular fates, and the experimental protocols used to elucidate these effects. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: Microtubule Stabilization

Taxol exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[3][5] Unlike other anti-tubulin agents that cause microtubule disassembly, Taxol stabilizes microtubules, preventing their depolymerization.[2][6] This hyper-stabilization leads to the formation of non-functional microtubule bundles and disrupts the dynamic instability required for proper mitotic spindle assembly and chromosome segregation.[3][7]

The consequence of this microtubule stabilization is a prolonged arrest of the cell cycle at the G2/M phase, as the spindle assembly checkpoint remains activated.[3][8] Unable to proceed through mitosis, the tumor cell is ultimately driven towards apoptosis or other forms of cell death.[4][6]

Quantitative Effects of Taxol on Cell Cycle Distribution

The treatment of tumor cells with Taxol leads to a significant accumulation of cells in the G2/M phase of the cell cycle. The extent of this arrest is dependent on both the concentration of Taxol and the duration of exposure.

Table 1: Effect of Taxol Concentration on Cell Cycle Distribution in A549 and H1299 Lung Cancer Cells

| Cell Line | Taxol Concentration (µM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Sub-G1 (Apoptotic) Cells |

| A549 (p53+/+) | 0 (Control) | 55 | 25 | 20 | <1 |

| 0.025 | 30 | 25 | 45 | ~28 | |

| 1.0 | 10 | 4 | 86 | Not specified | |

| H1299 (p53-/-) | 0 (Control) | 60 | 20 | 20 | <1 |

| 0.025 | 40 | 20 | 40 | ~28 |

Data synthesized from studies on lung cancer cell lines, indicating a dose-dependent increase in G2/M arrest. Apoptosis is also induced even at low concentrations where G2/M arrest is not prominent.[9]

Table 2: Time-Dependent Effect of Taxol on Cell Cycle Distribution in Canine Mammary Gland Tumor Cells (CHMm)

| Treatment | Time (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 24 | Specify data | Specify data | Specify data |

| 1 µM Taxol | 24 | Decreased | No significant change | Significantly Increased |

Data from a study on canine mammary tumor cells demonstrating a significant increase in the G2/M phase population after 24 hours of treatment with 1 µM Taxol.[10]

Signaling Pathways Modulated by Taxol

Taxol-induced cell cycle arrest and apoptosis are not solely a direct consequence of mechanical disruption of the mitotic spindle. Several signaling pathways are activated or inhibited, contributing to the ultimate fate of the cancer cell.

Mitotic Arrest and Apoptosis Signaling

Taxol's stabilization of microtubules activates the spindle assembly checkpoint, leading to a prolonged mitotic block.[1] This sustained arrest can trigger a form of cell death known as mitotic catastrophe.[11] Key signaling molecules involved in this process include the cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex, whose activation is crucial for entry into mitosis and whose sustained activity during arrest can promote apoptosis.[12] Additionally, Taxol has been shown to induce apoptosis through pathways involving the Bcl-2 family of proteins, c-Jun N-terminal kinase (JNK/SAPK), and the NF-κB pathway.[4][8]

Role of p53 and p21

The tumor suppressor protein p53 can play a role in Taxol-induced apoptosis, but its presence is not always required.[9][13] In some contexts, Taxol can induce apoptosis in a p53-independent manner.[13] Taxol treatment has also been shown to upregulate the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which can contribute to G2/M arrest, independent of p53 status in certain breast cancer cell lines.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of Taxol on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is a widely used method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed tumor cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Taxol for the specified duration. Include an untreated control group.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[14][16] Fixed cells can be stored at 4°C for several weeks.[16]

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.[17]

-

Propidium Iodide Staining: Add 400 µL of PI staining solution to the cells and incubate at room temperature for 5-10 minutes in the dark.[14]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[14] Use software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, such as Cyclin B1, Cdk1, p21, and apoptosis markers like cleaved PARP.[6][18]

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdk1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: After Taxol treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between different treatment groups.

Conclusion

Taxol remains a cornerstone of cancer chemotherapy due to its unique mechanism of stabilizing microtubules, which effectively halts the cell cycle in rapidly dividing tumor cells at the G2/M phase and induces apoptosis. The efficacy of Taxol is concentration- and time-dependent, and its cytotoxic effects are mediated by a complex interplay of signaling pathways. The experimental protocols detailed in this guide provide robust methods for investigating the cellular and molecular responses to Taxol treatment. A thorough understanding of these mechanisms is crucial for optimizing its clinical use, overcoming drug resistance, and developing novel therapeutic strategies that target the cell cycle.

References

- 1. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. research.aber.ac.uk [research.aber.ac.uk]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitotic Catastrophe as a Consequence of Chemotherapy: Ingenta Connect [ingentaconnect.com]

- 12. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. 2.2. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 18. EBV-miR-BART5-3p promotes the proliferation of Burkitt lymphoma cells via glycolytic pathway | springermedizin.de [springermedizin.de]

From Discovery to Lifesaving Drug: The Technical History of Taxol Extraction from Taxus brevifolia

A comprehensive guide for researchers, scientists, and drug development professionals on the pioneering extraction of Paclitaxel from the Pacific Yew, a landmark achievement in natural product chemistry and cancer therapy.

The journey of Taxol (paclitaxel), a potent anti-cancer agent, from the bark of the Pacific yew (Taxus brevifolia) to a cornerstone of modern chemotherapy is a compelling narrative of scientific discovery, technical innovation, and environmental challenges. This in-depth guide provides a technical overview of the history of Taxol's extraction, detailing the methodologies, quantitative yields, and the pivotal shift towards more sustainable production methods.

The Dawn of Discovery: A Serendipitous Finding

The story began in 1962 when botanist Arthur Barclay, under a contract with the U.S. National Cancer Institute (NCI), collected bark samples from Taxus brevifolia in the forests of the Pacific Northwest.[1][2][3] This collection was part of a large-scale NCI program initiated in 1955 to screen plant extracts for anti-cancer activity.[2] Two years later, in 1964, researchers Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute in North Carolina identified a crude extract from the bark that exhibited significant cytotoxic activity against cancer cells.[2] This initial finding set in motion a multi-year effort to isolate and characterize the active compound.

The Arduous Path to Pure Paclitaxel: Early Extraction and Isolation Protocols

The isolation of the active compound, which they named "taxol" in 1967, was a formidable challenge due to its low concentration in the bark and its complex chemical structure.[3] The process relied on a technique known as bioactivity-directed fractionation, where the crude extract was systematically separated into fractions, and each fraction was tested for its anti-cancer activity to guide the purification process.[4][5]

While the precise, detailed protocols from the initial discovery are not extensively published in a single source, the general workflow involved several key steps:

Experimental Protocol: Bioactivity-Directed Fractionation of Taxus brevifolia Bark

-

Collection and Preparation: Bark from the Pacific yew tree was collected, dried, and ground into a coarse powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered bark was subjected to exhaustive extraction with a solvent, typically ethanol or methanol, to dissolve the organic compounds, including Taxol.

-

Solvent Partitioning: The crude extract was then partitioned between immiscible solvents of varying polarities (e.g., water and chloroform) to separate compounds based on their solubility.[6] The cytotoxic activity was tracked to concentrate in a specific solvent layer.

-

Chromatographic Separation: The active fraction was further purified using a series of column chromatography techniques. This involved passing the extract through a stationary phase (such as silica gel or Florisil) and eluting with a mobile phase of specific solvent mixtures.[7] Fractions were collected and tested for cytotoxicity.

-

Crystallization: Through repeated chromatographic purification, a highly enriched fraction was obtained from which the pure, crystalline Taxol could be isolated.

-

Structure Elucidation: The molecular structure of Taxol was finally determined in 1971 using X-ray crystallography, a significant achievement that revealed its unique and complex diterpenoid structure.[8]

This pioneering work was arduous, and the yields were incredibly low. The early efforts highlighted a significant supply problem that would become a major theme in the history of Taxol.

The Yield Challenge: Quantifying the Scarcity of a Wonder Drug

The concentration of paclitaxel in the bark of Taxus brevifolia is notoriously low, a fact that presented a major obstacle to its clinical development. The harvesting of bark was also destructive, as it required felling the slow-growing yew trees, raising significant environmental concerns.

| Plant Source | Part | Extraction Method | Paclitaxel Yield (% of dry weight) | Reference |

| Taxus brevifolia | Bark | Solvent Extraction, Chromatography | 0.0075 - 0.01% | [7] |

| Taxus brevifolia | Bark | Optimized Chromatographic Procedure | 0.02 - 0.06% | [7] |

| Taxus baccata | Needles | Acetone-Water Extraction, Chromatography | ~0.001% (from fresh weight) | [6] |

| Taxus species | Tissue Culture | In vitro cell culture | up to 0.2% | [2] |

The data clearly illustrates the inefficiency of relying solely on the bark of wild Taxus brevifolia. To put these numbers into perspective, it was estimated that the bark from three to six 100-year-old trees was required to treat a single patient.[8] Specifically, about 12 kilograms of dried bark were needed to produce just half a gram of Taxol.[4]

The Shift to Sustainability: Semi-Synthesis and Alternative Sources

The supply crisis and environmental impact of harvesting Pacific yew trees spurred intensive research into alternative and more sustainable methods of producing Taxol.

Semi-Synthesis from Baccatin III

A major breakthrough came with the discovery that a related, but more abundant, taxane called baccatin III could be extracted from the needles and twigs of other yew species, such as the European yew (Taxus baccata), without killing the tree.[9] Baccatin III is a precursor to paclitaxel and can be chemically converted into the active drug through a process known as semi-synthesis. This approach proved to be a more sustainable and economically viable route for large-scale production.

Experimental Protocol: General Workflow for Paclitaxel Semi-Synthesis

-

Extraction of Baccatin III: Needles and twigs from Taxus baccata are harvested and dried. The plant material is then extracted with a suitable solvent to obtain a crude extract rich in taxanes.

-

Purification of Baccatin III: The crude extract undergoes a series of chromatographic steps to isolate and purify baccatin III.

-

Chemical Conversion: The purified baccatin III is then chemically modified to attach the side chain at the C-13 position, a crucial step for its anti-cancer activity. This process involves several chemical reactions and purification steps.

-

Final Purification: The resulting semi-synthetic paclitaxel is rigorously purified to meet pharmaceutical standards.

Plant Cell Culture

Another promising avenue of research has been the use of plant cell fermentation technology. In this method, cells from Taxus species are grown in large-scale bioreactors under controlled conditions to produce paclitaxel.[2] As indicated in the table above, this method has the potential to yield significantly higher concentrations of the drug compared to extraction from bark.

Visualizing the Process

The following diagrams illustrate the key workflows in the history of Taxol's extraction and production.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. [논문]Taxol and Related Taxanes. I. Taxanes of Taxus brevifolia Bark [scienceon.kisti.re.kr]

- 8. jetir.org [jetir.org]

- 9. Chemotherapy - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Paclitaxel Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Paclitaxel in mouse xenograft models, a critical preclinical step in oncology drug development. The protocols outlined below are based on established practices and published research, offering a framework for efficacy and toxicity studies.

Introduction to Paclitaxel in Xenograft Models

Paclitaxel is a potent anti-cancer agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a fundamental tool for evaluating the in vivo efficacy of chemotherapeutic agents like Paclitaxel.[4][5] The choice of administration route, dosage, and treatment schedule is crucial for obtaining meaningful and reproducible results.

Paclitaxel Formulations and Preparation

Paclitaxel is poorly soluble in water, necessitating a vehicle for in vivo administration. A common formulation involves dissolving Paclitaxel in a mixture of Cremophor EL (polyoxyethylated castor oil) and dehydrated ethanol.[6][7] This stock solution is then typically diluted with saline or another aqueous buffer before injection.[8] Another formulation, nab-paclitaxel, is an albumin-bound nanoparticle form of paclitaxel that avoids the use of Cremophor EL and may offer an improved toxicity profile and enhanced tumor delivery.[9]

Protocol for Paclitaxel Formulation (Cremophor EL-based):

-

Prepare a stock solution of Paclitaxel in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. The concentration of the stock solution will depend on the final desired dose.

-

Immediately before administration, dilute the stock solution with sterile physiological saline (0.9% NaCl) to the final desired concentration.

-

Ensure the final solution is clear and free of precipitates. Gentle warming may be required to fully dissolve the components, but the solution should be cooled to room temperature before injection.

-

Administer the prepared Paclitaxel solution to the mice within a short timeframe to avoid precipitation.

Administration Routes

The two primary routes for Paclitaxel administration in mouse xenograft models are intraperitoneal (IP) and intravenous (IV) injection. The choice of route can significantly impact drug distribution, efficacy, and toxicity.

-

Intraperitoneal (IP) Injection: This is a common and technically less demanding route. IP administration can lead to high local drug concentrations within the peritoneal cavity, which can be advantageous for treating peritoneal metastases.[6][10]

-

Intravenous (IV) Injection: IV injection, typically via the tail vein, provides direct systemic circulation of the drug, which may better mimic clinical administration in humans.[9][11]

Dosage and Treatment Schedules

The optimal dosage and schedule for Paclitaxel administration depend on the tumor model, the mouse strain, and the specific research question. Doses can range from as low as 1 mg/kg to as high as 50 mg/kg.[9][12] Treatment schedules can vary from daily to weekly or bi-weekly injections.[6][9] It is crucial to perform pilot studies to determine the maximum tolerated dose (MTD) and an effective dose for each specific xenograft model.

Table 1: Examples of Paclitaxel Dosages and Schedules in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Administration Route | Dosage | Schedule | Reference |

| Gastric Cancer | Nude Mice | Intraperitoneal (IP) | Not Specified | Days 7, 14, and 21 post-inoculation | [10] |

| Mucinous Appendiceal Adenocarcinoma | NSG Mice | Intraperitoneal (IP) | 6.25 - 25.0 mg/kg | Weekly or biweekly | [6][13] |

| Ovarian Cancer | Athymic Nude Mice | Intraperitoneal (IP) | 1, 2.5, or 5 mg/kg | Once per week | [12] |

| General | Nude Mice | Intraperitoneal (IP) | 30 mg/kg/week (total) | For three consecutive weeks | [14] |

| Breast and Colon Cancer | BALB/c Mice | Intraperitoneal (IP) | 15 mg/kg | Once weekly | [15][16] |

| Neuroblastoma | NOD/SCID Mice | Intravenous (IV) | 2, 5, 10 mg/kg (daily) or 50 mg/kg (weekly) | Daily or weekly | [9] |

| Lung Cancer | Nude Mice | Intravenous (IV) | 12 and 24 mg/kg/day | Consecutive daily injections for 5 days | [11] |

| Non-Small Cell Lung Cancer | Not Specified | Intravenous (IV) | 20 mg/kg | Weekly for four weeks | [17] |

Experimental Protocols

Mouse Xenograft Model Development

Protocol:

-

Cell Culture: Culture the desired human cancer cell line under sterile conditions in the appropriate growth medium.

-

Cell Harvest: When cells reach the desired confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or Matrigel) for injection.

-

Tumor Implantation: Anesthetize the immunodeficient mice (e.g., nude, SCID, or NSG mice). Inject the cell suspension subcutaneously or orthotopically into the appropriate site. The number of cells injected will vary depending on the cell line and desired tumor growth rate.

-

Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

Paclitaxel Administration

Protocol (Intraperitoneal Injection):

-

Properly restrain the mouse.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

-

Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back.

-

Inject the prepared Paclitaxel solution slowly.

-

Monitor the mouse for any immediate adverse reactions.

Protocol (Intravenous Injection - Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

-

Place the mouse in a restrainer.

-

Identify one of the lateral tail veins.

-

Insert a 27-30 gauge needle, bevel up, into the vein.

-

Slowly inject the Paclitaxel solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

-

Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Efficacy and Toxicity Monitoring

Protocol:

-

Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

-

Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.[18]

-

Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

-

Survival: Record the date of death or euthanasia for survival analysis.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, etc.).

Visualizations

Paclitaxel's Mechanism of Action

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2][3]

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Paclitaxel Efficacy Study in a Mouse Xenograft Model

The following diagram illustrates a typical workflow for assessing the efficacy of Paclitaxel in a subcutaneous mouse xenograft model.

Caption: Workflow for a Paclitaxel xenograft study.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Functional Assays to Guide Personalized Oncological Treatment of Patients with Soft-Tissue Sarcomas [mdpi.com]

- 6. Intraperitoneal paclitaxel is a safe and effective therapeutic strategy for treating mucinous appendiceal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. biorxiv.org [biorxiv.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Optimal drug delivery for intraperitoneal paclitaxel (PTX) in murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]